2-((1-(tert-Butoxy)piperidin-4-yl)oxy)pyrimidine
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Overview
Description
2-((1-(tert-Butoxy)piperidin-4-yl)oxy)pyrimidine is an organic compound with the molecular formula C13H21N3O2 It is a derivative of pyrimidine, featuring a piperidine ring substituted with a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(tert-Butoxy)piperidin-4-yl)oxy)pyrimidine typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is first synthesized, often starting from commercially available piperidine derivatives. The tert-butoxy group is introduced through a nucleophilic substitution reaction.
Coupling with Pyrimidine: The piperidine intermediate is then coupled with a pyrimidine derivative. This step usually involves the use of a base, such as sodium hydride, to deprotonate the piperidine nitrogen, followed by nucleophilic attack on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((1-(tert-Butoxy)piperidin-4-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the piperidine substituent.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
2-((1-(tert-Butoxy)piperidin-4-yl)oxy)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1-(tert-Butoxy)piperidin-4-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The piperidine ring and pyrimidine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
- 2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)-1H-imidazol-1-yl)acetic acid
Uniqueness
2-((1-(tert-Butoxy)piperidin-4-yl)oxy)pyrimidine is unique due to its specific combination of a piperidine ring with a tert-butoxy group and a pyrimidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C13H21N3O2 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxy]piperidin-4-yl]oxypyrimidine |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-16-9-5-11(6-10-16)17-12-14-7-4-8-15-12/h4,7-8,11H,5-6,9-10H2,1-3H3 |
InChI Key |
CMJXMWAQYCKVKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)ON1CCC(CC1)OC2=NC=CC=N2 |
Origin of Product |
United States |
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